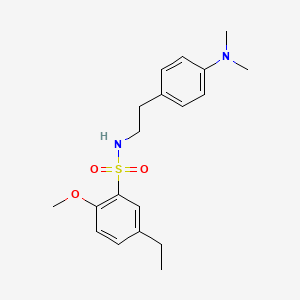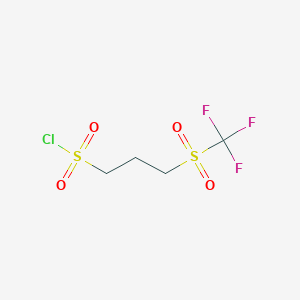![molecular formula C16H15Cl2NOS B2484558 2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime CAS No. 320422-50-2](/img/structure/B2484558.png)
2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime is a useful research compound. Its molecular formula is C16H15Cl2NOS and its molecular weight is 340.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potential in Cancer Chemoprevention
The compound has shown promise in the field of cancer chemoprevention. Studies have isolated structurally related nitroaromatic compounds with similar sulfanyl-substitutions, which demonstrated significant activity as inducers of glutathione S-transferase in liver and small intestinal mucosa. This enzyme induction is associated with the detoxification process and is considered a marker for potential cancer chemopreventive agents (Zheng, Kenney, & Lam, 1992).
Hepatoprotective Properties
Research has also been directed towards designing and synthesizing sulfanyl-substituted compounds with structural analogues to explore their hepatoprotective properties. For instance, bis(isoxazolylsulfanyl)ethane and its metal complexes have been studied for their hepatoprotective activity, providing a potential therapeutic pathway for conditions related to liver damage (Akhmetova et al., 2018).
Role in Anti-Inflammatory Responses
Moreover, the structural components of the compound, particularly the chlorophenyl element, have been associated with anti-inflammatory responses. Studies involving similar chlorophenyl-containing compounds have observed significant anti-inflammatory activities in animal models. These findings point towards the potential utility of the compound in developing new therapeutic agents targeting inflammatory conditions (Torres et al., 1999).
Exploration of Anticonvulsant Properties
In addition, the compound's structural framework suggests its potential utility in the exploration of anticonvulsant properties. The presence of certain structural moieties, such as chlorophenyl and ethanone, in related compounds has been linked to moderate to significant anticonvulsant activity in various studies, indicating a promising area for further research into the therapeutic applications of the compound (Bansal, Chauhan, & Sharma, 2012).
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]-N-methoxyethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-20-19-16(13-5-7-14(17)8-6-13)11-21-10-12-3-2-4-15(18)9-12/h2-9H,10-11H2,1H3/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLJFMMRNJLOOO-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CSCC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CSCC1=CC(=CC=C1)Cl)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2484476.png)
![3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2484477.png)



![5-Benzyl-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2484485.png)

![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2484488.png)

![4-(6-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B2484490.png)


![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484496.png)

